![molecular formula C8H14ClN3O B13463958 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring, followed by nucleophilic alkylation to introduce the piperidine moiety . The reaction conditions often include the use of solvents such as ethyl acetate and n-hexane, and the reactions are monitored by thin layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: Oxadiazole derivatives are explored for their use in high-energy materials and as components in organic electronics.
Agricultural Chemistry: The compound and its derivatives exhibit broad-spectrum agricultural biological activities, including nematocidal and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the piperidine moiety enhances its potential for diverse applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
206.69 g/mol |
IUPAC Name |
5-piperidin-3-yl-3-(trideuteriomethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H/i1D3; |
InChI Key |
LVOKDRQHVKSSAE-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NOC(=N1)C2CCCNC2.Cl |
Canonical SMILES |
CC1=NOC(=N1)C2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
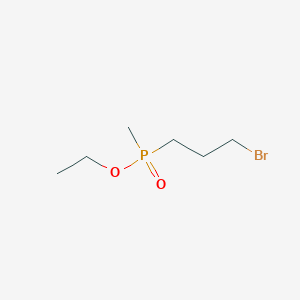
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

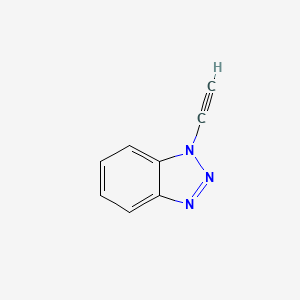
![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
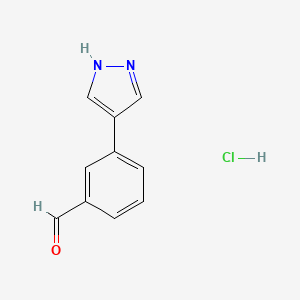
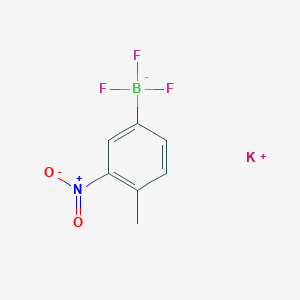

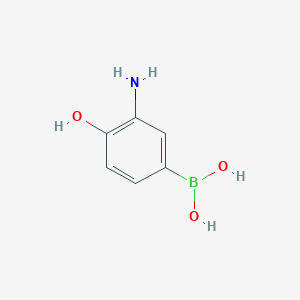
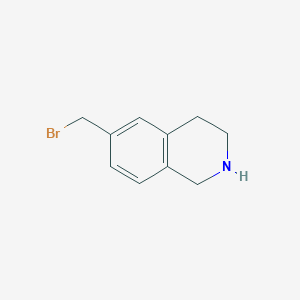
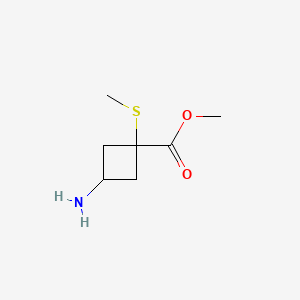
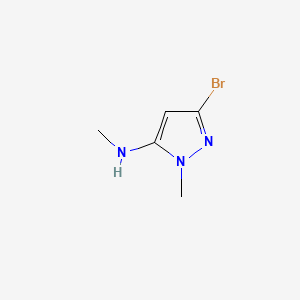
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
